molecular formula C17H35NO5S B8202908 11-((Tert-butoxycarbonyl)amino)undecyl methanesulfonate

11-((Tert-butoxycarbonyl)amino)undecyl methanesulfonate

Cat. No.: B8202908
M. Wt: 365.5 g/mol
InChI Key: JRCPSYZKDICHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-((Tert-butoxycarbonyl)amino)undecyl methanesulfonate (CAS: 467217-29-4) is a Boc-protected alkyl sulfonate ester widely used as a synthetic intermediate in organic chemistry and drug development. Its structure features a tert-butoxycarbonyl (Boc) group attached to an 11-carbon alkyl chain terminated by a methanesulfonate ester. The Boc group serves as a protective moiety for amines, enabling selective reactions in multi-step syntheses .

Properties

IUPAC Name

11-[(2-methylpropan-2-yl)oxycarbonylamino]undecyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO5S/c1-17(2,3)23-16(19)18-14-12-10-8-6-5-7-9-11-13-15-22-24(4,20)21/h5-15H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCPSYZKDICHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of 11-Aminoundecanol

The synthesis begins with the protection of 11-aminoundecanol’s primary amine. Di-tert-butyl dicarbonate (Boc₂O) is universally employed for this step, typically in a biphasic solvent system (e.g., dioxane/water) with a mild base such as potassium carbonate (K₂CO₃) to maintain pH 8–9.

Example Protocol :

  • Substrate : 11-Aminoundecanol (1.15 g, 8.77 mmol)

  • Reagents : Boc₂O (2.22 mL, 9.64 mmol), K₂CO₃ (0.997 g, 17.53 mmol)

  • Conditions : 0°C → 23°C, overnight

  • Yield : 76%

  • Key Data : ¹H NMR confirms Boc incorporation (δ 1.46 ppm, singlet for tert-butyl group).

Mesylation of Boc-Protected Alcohol

The hydroxyl group of Boc-11-aminoundecanol is converted to a methanesulfonate ester using methanesulfonyl chloride (MsCl) . Triethylamine (TEA) or pyridine is used as a base to scavenge HCl.

Optimized Procedure :

  • Substrate : Boc-11-aminoundecanol (1 eq)

  • Reagents : MsCl (1.2 eq), TEA (1.5 eq)

  • Solvent : Dichloromethane (DCM) at -15°C → 0°C

  • Reaction Time : 1–2 hours

  • Yield : 84–100%

  • Workup : Washing with 1–3% aqueous Na₂CO₃ removes excess acid.

Critical Analysis of Methodologies

Solvent and Base Selection

  • Aromatic Solvents : Patents highlight toluene or xylene for improved thermal stability of methanesulfonate intermediates.

  • Tertiary Amines : TEA outperforms pyridine in minimizing side reactions (e.g., over-sulfonation) due to its stronger basicity and volatility.

Temperature Control

Mesylation is exothermic. Maintaining temperatures below 15°C prevents Boc group cleavage and ensures regioselectivity.

Scalability and Purity

  • Chromatography-Free Purification : Crystallization from tert-butyl methyl ether (TBME) or heptane yields >95% purity.

  • Catalyst Residues : Nickel or palladium catalysts (used in reductive amination steps) require removal via diatomaceous earth filtration.

Comparative Data Tables

Table 1: Boc Protection Methods

SubstrateReagent (eq)Base (eq)SolventTemp (°C)Yield (%)Reference
11-AminoundecanolBoc₂O (1.1)K₂CO₃ (2)Dioxane/H₂O0→2376
11-AminododecanoicBoc₂O (1.05)TEA (1.5)THF/H₂ORT82

Table 2: Mesylation Conditions

SubstrateMsCl (eq)Base (eq)SolventTemp (°C)Yield (%)Reference
Boc-11-aminoundecanol1.2TEA (1.5)DCM-15→0100
Boc-2-aminoethyl alcohol1.5PyridineTHF0→592

Mechanistic Insights

Boc Protection Mechanism

Boc₂O reacts with the amine via nucleophilic acyl substitution, forming a stable carbamate. The biphasic system (aqueous/organic) ensures efficient deprotonation without hydrolyzing Boc₂O.

Mesylation Mechanism

MsCl reacts with the alcohol in a two-step process:

  • Proton abstraction by TEA forms a reactive alkoxide.

  • Nucleophilic attack on the electrophilic sulfur of MsCl, yielding the methanesulfonate ester.

Challenges and Solutions

Boc Deprotection During Mesylation

  • Cause : Acidic byproducts (HCl) from MsCl.

  • Mitigation : Use excess TEA (1.5–2 eq) and low temperatures (-15°C).

Byproduct Formation

  • Di-Mesylation : Occurs with excess MsCl. Stoichiometric control (1.1–1.2 eq MsCl) suppresses this.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A patent describes a nickel-catalyzed reductive amination in a continuous flow reactor (60°C, 60 bar H₂), achieving 91.9% yield for analogous Boc-protected amino acids.

Green Chemistry Metrics

  • Solvent Recovery : Dichloromethane is distilled and reused, reducing E-factor.

  • Catalyst Recycling : Palladium on carbon (Pd/C) is filtered and reactivated .

Chemical Reactions Analysis

11-((Tert-butoxycarbonyl)amino)undecyl methanesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

11-((Tert-butoxycarbonyl)amino)undecyl methanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11-((Tert-butoxycarbonyl)amino)undecyl methanesulfonate involves its ability to undergo nucleophilic substitution reactions. This property is exploited in the synthesis of complex organic compounds and the modification of biomolecules .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₇H₃₅NO₅S (inferred from structural analysis).
  • Purity : 97% (commercial grade) .
  • Applications: Precursor for amine-functionalized compounds in polymer nanocomposites, neuroprotective agents, and drug delivery systems .

Comparison with Structurally Similar Compounds

10,11-Bis((tert-butoxycarbonyl)amino)undecyl Methanesulfonate (Compound 22)

  • Structure : Features two Boc groups on adjacent carbons of the undecyl chain.
  • Molecular Formula : C₂₂H₄₄N₂O₇S .
  • Synthesis : Yield of 91% via mesylation of a di-Boc precursor .
  • Physical Properties : Melting point 62°C; IR peaks at 3362 cm⁻¹ (N–H stretch) and 1685 cm⁻¹ (C=O) .
  • NMR Data :
    • ¹H NMR : δ 1.42 ppm (18H, tert-butyl), 2.98 ppm (3H, SO₂CH₃) .
    • ¹³C NMR : δ 156.7 ppm (Boc carbonyl), 79.5 ppm (tert-butyl carbons) .
  • Key Difference: Dual Boc groups enhance steric hindrance, reducing nucleophilic reactivity compared to the mono-Boc analog. This compound is preferred in syntheses requiring sequential deprotection .

11-(((3S,5S,7S)-Adamantan-1-yl)oxy)undecyl Methanesulfonate (Compound 34)

  • Structure : Adamantyloxy group replaces the Boc group.
  • Synthesis: 94% yield via mesylation of an adamantanol derivative .
  • NMR Data :
    • ¹H NMR : δ 2.14 ppm (adamantane protons), 4.22 ppm (O–CH₂) .

5-({11-[(tert-Butoxycarbonyl)amino]undecanoyl}amino)-2-hydroxy-3-sulfobenzoic Acid

  • Structure : Carboxylic acid and sulfonate groups appended to the Boc-protected chain.
  • Synthesis : 60% yield over two steps; purity 84.8% by HPLC .
  • Key Difference : The sulfobenzoic acid moiety introduces polarity, making it suitable for aqueous-phase reactions. The Boc group is cleaved under acidic conditions to generate a free amine for conjugation .

S-(11-((1,3-Dioxoisoindolin-2-yl)oxy)undecyl)ethanethioate (Compound 121)

  • Structure : Thioacetate group replaces methanesulfonate.
  • Synthesis : Derived from a methanesulfonate precursor via nucleophilic substitution with potassium thioacetate .
  • Key Difference : Thioesters exhibit higher reactivity toward thiol-exchange reactions, useful in dynamic covalent chemistry .

11-(Tritylthio)undecyl Methanesulfonate (Compound 12)

  • Structure : Tritylthio (-S–C(C₆H₅)₃) substituent.
  • Synthesis : Uses methanesulfonyl chloride and triethylamine; purified via acid/base washes .
  • Key Difference : The acid-labile trityl group contrasts with the Boc group, enabling orthogonal deprotection strategies .

Data Table: Comparative Analysis

Compound Name Molecular Formula Yield Key Substituent Melting Point Key Application Reference
11-((Boc)amino)undecyl methanesulfonate C₁₇H₃₅NO₅S N/A Boc N/A Polymer nanocomposites
10,11-Bis(Boc)undecyl methanesulfonate (22) C₂₂H₄₄N₂O₇S 91% Dual Boc 62°C Neuroprotective agents
Adamantyloxy-undecyl methanesulfonate (34) C₂₄H₄₂O₄S 94% Adamantyloxy Oil Drug delivery
Sulfobenzoic acid derivative C₂₄H₃₈N₂O₈S 60% Sulfobenzoic acid N/A Bioconjugation
Tritylthio-undecyl methanesulfonate (12) C₃₃H₄₂O₃S₂ N/A Tritylthio N/A Orthogonal protection

Research Findings and Trends

  • Reactivity : Methanesulfonate esters (e.g., compound 22) undergo nucleophilic substitution more readily than thioesters (e.g., compound 121) due to the superior leaving-group ability of mesylate (-OSO₂CH₃) .
  • Solubility: Bis-Boc derivatives (compound 22) exhibit lower solubility in polar solvents compared to mono-Boc analogs, necessitating DMF or DMSO for reactions .
  • Biological Relevance : Adamantyl-containing analogs (compound 34) show promise in central nervous system drug design due to enhanced lipid solubility .

Biological Activity

11-((Tert-butoxycarbonyl)amino)undecyl methanesulfonate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential applications in drug development and peptide synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which serves as a protective group for amino acids during peptide synthesis. The methanesulfonate moiety enhances solubility and reactivity, making it a valuable intermediate in organic synthesis.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₄H₃₁NO₅S
Molecular Weight 315.49 g/mol
CAS Number Not provided

The biological activity of this compound primarily involves its interaction with various biological targets. The Boc group provides stability to the amino group, allowing for selective reactions that can modify peptide structures without affecting their biological functions. The methanesulfonate group can facilitate nucleophilic attacks, leading to the formation of biologically active derivatives.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial and anticancer properties. The following table summarizes some findings related to the activity of related compounds:

CompoundActivity TypeReference
Boc-protected amino acidsAntimicrobial
Methanesulfonate derivativesCytotoxicity
Peptide analogs with Boc groupsEnzyme inhibition

Case Studies

  • Antimicrobial Activity : A study demonstrated that Boc-protected amino acids showed significant antimicrobial activity against several bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes.
  • Cytotoxicity in Cancer Cells : Another investigation focused on methanesulfonate derivatives, revealing their potential as cytotoxic agents against human cancer cell lines. The study highlighted the ability of these compounds to induce apoptosis through caspase activation.
  • Enzyme Inhibition : Research on peptide analogs containing Boc groups indicated effective inhibition of specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 11-((Tert-butoxycarbonyl)amino)undecyl methanesulfonate, and how can reaction intermediates be characterized?

  • Methodological Answer : Synthesis typically involves sequential protection, alkylation, and sulfonation. The tert-butoxycarbonyl (Boc) group is introduced to protect the primary amine via reaction with di-tert-butyl dicarbonate in anhydrous dichloromethane under nitrogen . The undecyl chain is then functionalized using methanesulfonyl chloride in the presence of a base like triethylamine. Intermediate characterization requires NMR (¹H, ¹³C) to confirm Boc protection and FT-IR to verify sulfonate formation. Purity is assessed via HPLC with UV detection at 254 nm, using a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) .

Q. How can residual methanesulfonate esters be quantified in synthesized batches, and what analytical thresholds are critical for safety?

  • Methodological Answer : Trace levels of genotoxic methanesulfonate esters (e.g., methyl/ethyl methanesulfonate) are quantified using LC-MS/MS with electrospray ionization (ESI) in MRM mode. A Zorbax SB-C18 column (150 × 4.6 mm, 3.5 µm) is employed with a mobile phase of 0.1% formic acid in water/acetonitrile. Calibration curves (0.0025–0.3 µg/mL) ensure linearity (R² ≥ 0.999), with LOD/LOQ at 0.3 µg/g and 0.4 µg/g, respectively. Accuracy (80–120%) and precision (%RSD < 5%) are validated per ICH guidelines .

Q. What safety protocols are essential for handling methanesulfonate derivatives during synthesis?

  • Methodological Answer : Due to carcinogenic and mutagenic risks, work must occur in a fume hood with nitrile gloves and lab coats. Contaminated waste should be neutralized with 10% sodium bicarbonate before disposal. Exposure monitoring via air sampling (OSHA Method PV2120) and immediate decontamination with soap/water is critical. Storage requires airtight containers at 2–8°C, away from moisture and strong oxidizers .

Advanced Research Questions

Q. How does the stability of this compound vary under acidic, basic, or thermal conditions, and what degradation products form?

  • Methodological Answer : Stability studies use accelerated conditions: pH 1–13 buffers (37°C, 72 hrs) and thermal stress (40–60°C, 1 week). LC-MS/MS identifies degradation products, such as free amines (Boc deprotection at pH < 3) or sulfonic acid derivatives (hydrolysis at pH > 10). Kinetic modeling (Arrhenius equation) predicts shelf-life, while FT-IR confirms structural changes in sulfonate groups .

Q. What role does the Boc-protected undecyl methanesulfonate moiety play in prodrug design, particularly in enhancing cellular uptake or targeting?

  • Methodological Answer : The undecyl chain improves lipid solubility, facilitating passive diffusion across cell membranes. The methanesulfonate group acts as a leaving group, enabling intracellular release of active amines. In vitro uptake studies (Caco-2 monolayers) show a 2.5-fold increase in permeability compared to non-sulfonated analogs. Confocal microscopy with fluorescently tagged derivatives confirms lysosomal accumulation .

Q. How can contradictory data on the compound’s genotoxicity be resolved when observed in mutagenicity assays?

  • Methodological Answer : Discrepancies may arise from impurity profiles or assay sensitivity. Follow OECD 471 (Ames test) with TA98 and TA100 strains, including metabolic activation (S9 mix). Compare results with dose-response modeling (Benchmark Dose, BMD) for EMS/MMS analogs. If negative in Ames but positive in micronucleus assays, conduct comet assays to assess DNA strand breaks .

Q. What strategies mitigate undesired side reactions during large-scale synthesis, such as sulfonate group hydrolysis or Boc-deprotection?

  • Methodological Answer : Control reaction kinetics using low temperatures (0–5°C) during sulfonation to minimize hydrolysis. Employ scavengers like molecular sieves (3Å) to absorb water. For Boc stability, avoid protic solvents and use DMAP as a catalyst. Process analytical technology (PAT) with inline FT-IR monitors reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.